molecular formula C9H19ClN2O2 B7897683 tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

Cat. No.: B7897683
M. Wt: 222.71 g/mol
InChI Key: KUOGPUSZHNRXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-aminocyclobutanone in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized research and industrial applications.

Biological Activity

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound notable for its potential biological applications, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structure, characterized by a tert-butyl group and an amine functional group, positions it as a candidate for various therapeutic investigations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₂·HCl
  • Molecular Weight : Approximately 214.31 g/mol
  • Structure : The compound features a cyclobutane moiety that may confer unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in neurotransmission. The compound can act as both an inhibitor and an activator of these targets, modulating various biochemical pathways. This dual action is significant in developing therapeutic agents aimed at neurological disorders.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may influence synaptic transmission and affect mood and cognition pathways, making it a candidate for treating conditions like depression and anxiety .
  • Enzyme Inhibition :
    • The compound has shown potential as an enzyme inhibitor, which could be beneficial in regulating metabolic pathways associated with various diseases .
  • Pharmacokinetics :
    • The compound's solubility and stability are enhanced by its carbamate structure, which is crucial for its bioavailability and therapeutic efficacy .

Research Findings

StudyFindings
Neuropharmacology Study Demonstrated effects on neurotransmitter systems, suggesting potential for mood regulation .
Enzyme Interaction Analysis Identified specific enzymes inhibited by the compound, highlighting its role in metabolic regulation .
Synthesis and Yield Studies Reported yields of around 81% under optimized conditions, indicating feasibility for large-scale production .

Case Studies

  • Study on Synaptic Transmission :
    • A study investigated the effects of this compound on synaptic plasticity in animal models. Results indicated enhanced synaptic strength, supporting its potential use in cognitive enhancement therapies.
  • Inhibition of Neuroinflammation :
    • Another study focused on the compound's ability to inhibit neuroinflammatory pathways in vitro. The results showed a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential in neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGPUSZHNRXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.